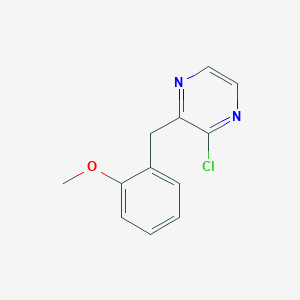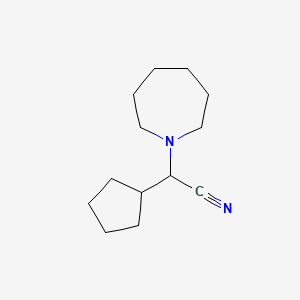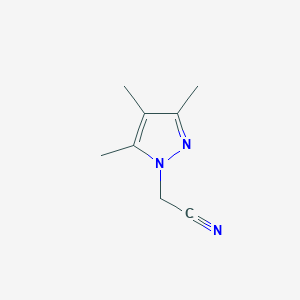![molecular formula C7H5N3O4 B1293087 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid CAS No. 1104927-34-5](/img/structure/B1293087.png)
5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a derivative of the isoxazolo[5,4-d]pyrimidine class. This class of compounds has been the subject of various studies due to their interesting biological activities and potential therapeutic applications. The derivatives of isoxazolo[4,5-d]pyrimidine have been synthesized and assessed for their pharmacological properties, including immunological activity and anxiolytic effects .
Synthesis Analysis
The synthesis of isoxazolo[5,4-d]pyrimidine derivatives involves the reaction of substituted 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide with ethyl ortho-formate . Another method includes starting from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide to prepare 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones . Additionally, a metal carbonyl mediated rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates has been used to synthesize fully substituted pyrimidines, which can be further modified at various positions to introduce different substituents .
Molecular Structure Analysis
The molecular structure of isoxazolo[5,4-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused with an isoxazole ring. The substitution pattern on the rings, particularly at the 5-position of the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. The presence of a bridgehead nitrogen atom in the heterocyclic system is another structural feature that can influence the reactivity and interaction of these molecules with biological targets .
Chemical Reactions Analysis
Isoxazolo[5,4-d]pyrimidine derivatives undergo various chemical reactions, including condensation and cyclization, to form more complex heterocyclic systems. For instance, the condensation of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins followed by cyclization yields thiazolo[3,2-a]pyrimidine derivatives . These reactions are typically facilitated by the presence of reactive functional groups such as carboxylic acid esters and ketones within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazolo[5,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and stability. The compounds exhibit differential inhibitory activities in biological models, which can be attributed to the character and location of the substituted groups . The pharmacological assessment of some derivatives has shown that certain aryl derivatives possess anxiolytic activity, suggesting their potential use as therapeutic agents .
Applications De Recherche Scientifique
Synthesis of Pharmacologically Active Derivatives
Research indicates that derivatives of isoxazolo[4,5-d]pyrimidine exhibit pharmacological properties, including anxiolytic activity. Wagner, Becan, and Nowakowska (2004) synthesized a series of new 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, finding that some aryl derivatives showed interesting anxiolytic activities when tested pharmacologically in comparison with Diazepam (Wagner, E., Becan, L., & Nowakowska, E., 2004).
Green Chemistry Synthesis
Bamoharram et al. (2010) reported the synthesis of Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones using Keggin heteropolyacid H-3[PW12O40] as a green solid acid catalyst at room temperature. This one-pot process highlights the compound's role in facilitating environmentally friendly synthesis methods (Bamoharram, F. et al., 2010).
Development of Fused Heterocyclic Systems
The compound serves as a precursor for the synthesis of novel fused heterocyclic systems. For example, Bakhite, Al‐Sehemi, and Yamada (2005) prepared a series of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, showcasing the versatility of this scaffold in heterocyclic chemistry (Bakhite, E. A., Al‐Sehemi, A., & Yamada, Y. M. A., 2005).
Antimicrobial Activity
Derivatives synthesized from this chemical structure have been studied for their antimicrobial properties. Rajanarendar et al. (2008) prepared compounds from 1-aryl-3-(-3-methyl-5-styryl-4isoxazolyl)ureas and tested their antibacterial and antifungal activities, illustrating the potential of these compounds in pharmaceutical applications (Rajanarendar, E. et al., 2008).
Supramolecular Chemistry
The structural features of thiazolo[3, 2-a]pyrimidines, related to the chemical structure , have been analyzed to understand their supramolecular aggregation and conformational features, providing insights into the design of new materials with specific properties (Nagarajaiah, H. & Begum, N., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c1-10-2-8-5-3(6(10)11)4(7(12)13)9-14-5/h2H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEPHUOIZFUAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)
![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)



